Z-DL-Lys(Z)-OH
Description
Contextualization within Synthetic Amino Acid Derivative Chemistry
Synthetic amino acid derivative chemistry is a specialized branch focused on modifying the inherent structure of amino acids to facilitate specific chemical transformations or to impart new properties. These modifications often involve the introduction of "protecting groups" onto reactive functional moieties, such as the α-amino group, the carboxyl group, and the side-chain functional groups. Protecting groups are essential to prevent undesired side reactions, polymerization, or racemization during synthesis, ensuring that reactions occur selectively at the intended sites libretexts.orgnih.govacs.orgpeptide.com.
Amino acid derivatives serve as indispensable intermediates in the synthesis of peptides, peptidomimetics, and other complex organic molecules. They allow chemists to control the reactivity of amino acids, enabling stepwise coupling reactions and the precise assembly of desired molecular architectures amerigoscientific.com. The Nα,Nε-Di-Benzyloxycarbonyl-DL-Lysine (Z-DL-Lys(Z)-OH) is a prime example of such a derivative, where both the α-amino group and the ε-amino group of lysine (B10760008) are protected by the benzyloxycarbonyl (Z or Cbz) group. This dual protection strategy is critical for managing lysine's reactive side-chain amine during peptide synthesis peptide.comopenaccesspub.org.
Significance of Nα,Nε-Di-Benzyloxycarbonyl-DL-Lysine in Peptide Science
Lysine (Lys), an essential α-amino acid, plays a vital role in protein structure and function due to its positively charged ε-amino group at physiological pH nih.govwikipedia.orgwikipedia.org. This basic side chain is involved in crucial interactions, including hydrogen bonding, electrostatic interactions, and enzymatic catalysis, and is also a common site for post-translational modifications wikipedia.orgnih.gov. In peptide synthesis, the presence of two reactive amino groups in lysine—the α-amino group and the ε-amino group—presents a significant challenge. To achieve controlled peptide bond formation and prevent unwanted side reactions, both of these amino groups typically require temporary protection nih.govpeptide.comopenaccesspub.orgnih.govmdpi.com.
The Nα,Nε-Di-Benzyloxycarbonyl-DL-Lysine derivative addresses this challenge by employing the benzyloxycarbonyl (Z) group for protection at both positions. The Z group is a carbamate-type protecting group known for its stability under a range of reaction conditions and its selective removal methods, typically via catalytic hydrogenation or strong acid treatment masterorganicchemistry.combachem.comwiley-vch.dehongtide.comwikipedia.org. The dual protection offered by this compound ensures that lysine can be incorporated into a growing peptide chain without interference from its side-chain amine, thereby facilitating the synthesis of lysine-containing peptides with high fidelity and yield peptide.comwikipedia.orgacs.org. This derivative is thus fundamental for researchers aiming to synthesize peptides with specific sequences and functionalities, including those with therapeutic or biomaterial applications.
Historical Perspectives on Z-Protection in Lysine Derivative Synthesis
The development of the benzyloxycarbonyl (Z) protecting group marked a pivotal moment in the history of peptide synthesis. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z group, often abbreviated in their honor, provided the first truly effective and widely applicable method for protecting the α-amino group of amino acids during peptide bond formation masterorganicchemistry.comwiley-vch.dehongtide.comwikipedia.orgwikipedia.orgacs.orgwikipedia.orgtotal-synthesis.comresearchgate.netbachem.comnih.gov. This breakthrough, often referred to as the Bergmann-Zervas synthesis, revolutionized the field by enabling the controlled, stepwise assembly of peptides with reactive side chains, a feat previously considered exceptionally difficult hongtide.comwikipedia.orgwikipedia.orgwikipedia.orgnih.gov.
Prior to the Z group, methods for amino protection were less robust, often leading to racemization or side reactions hongtide.comwikipedia.orgnih.gov. The Z group's ability to prevent racemization of activated amino acid derivatives was a significant advantage hongtide.comwikipedia.orgnih.gov. For approximately two decades, the Bergmann-Zervas method using Z-protected amino acids was the standard in peptide chemistry peptide.comhongtide.comwikipedia.orgacs.org. While newer protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become more prevalent, particularly in solid-phase peptide synthesis (SPPS), the Z group continues to be utilized, especially for side-chain protection and in specific solution-phase syntheses peptide.comwikipedia.org. The historical impact of the Z group, including its application to lysine derivatives, laid the groundwork for virtually all subsequent advancements in synthetic peptide chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXFNUZFTZCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275938 | |
| Record name | Z-DL-Lys(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55592-85-3, 405-39-0 | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-Dibenzyloxycarbonyl-L-lysine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88474 | |
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| Record name | Z-DL-Lys(Z)-OH | |
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| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |
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Ii. Advanced Synthetic Methodologies for Z Dl Lys Z Oh and Its Precursors
Strategies for the Chemical Synthesis of Racemic Nα,Nε-Di-Z-Lysine
The direct introduction of two benzyloxycarbonyl (Z) protecting groups onto DL-lysine represents the most straightforward approach to obtaining Z-DL-Lys(Z)-OH.
The primary solution-phase method for synthesizing Nα,Nε-Di-Z-DL-lysine involves the reaction of DL-lysine with a suitable benzyloxycarbonylating agent, typically benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). The reaction is conducted in a mixed solvent system, such as water and 1,4-dioxane, under alkaline conditions. chemicalbook.com Maintaining a high pH is crucial for keeping the amino groups deprotonated and thus nucleophilic for the reaction with benzyl chloroformate. chemicalbook.com
The process begins by dissolving DL-lysine in an aqueous-organic solvent mixture. The pH is then adjusted and maintained at an alkaline level (e.g., pH 10-11) through the simultaneous addition of a base, such as sodium hydroxide. chemicalbook.com An excess of benzyl chloroformate is added portion-wise to the stirring solution. chemicalbook.com After the reaction is complete, the pH is lowered to quench the reaction and facilitate the isolation of the product. The resulting this compound is typically extracted into an organic solvent and purified. chemicalbook.com This compound is suitable for applications such as solution-phase peptide synthesis. sigmaaldrich.com
| Parameter | Condition | Purpose |
| Starting Material | DL-Lysine | Provides the racemic lysine (B10760008) backbone. |
| Reagent | Benzyl Chloroformate (Z-Cl) | Source of the benzyloxycarbonyl (Z) protecting group. |
| Solvent System | Water / 1,4-Dioxane | Dissolves both the amino acid and the organic reagent. |
| pH Control | ~10-11 (with NaOH) | Ensures deprotonation of both α- and ε-amino groups for acylation. |
| Workup | Acidification and Extraction | Neutralizes excess base and isolates the final product. |
A summary of typical reaction conditions for the solution-phase synthesis of this compound.
While direct di-protection is common, alternative strategies have been explored, often borrowing from methods used for synthesizing orthogonally protected lysine. One such method involves the use of a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups of lysine. This strategy allows for the selective protection of the ε-amino group first. Subsequently, the copper is removed, and the α-amino group is protected. Although this is typically used for introducing two different protecting groups, a variation of this process could be adapted for the synthesis of the di-Z derivative. researchgate.net However, this route can be plagued by low yields and difficulties in isolating the copper complex intermediate, which is often an amorphous precipitate.
Another potential, though less direct, pathway is the racemization of an enantiomerically pure, diprotected lysine, such as Z-L-Lys(Z)-OH. Chemical racemization of amino acids can be achieved under conditions of high temperature in strongly acidic or basic solutions. mdpi.com More controlled methods involve the use of catalysts like salicylaldehyde (B1680747) in an acetic acid solution, which has been shown to achieve high racemization rates for lysine salts. google.com This would convert the enantiopure compound into the desired racemic mixture.
Precursor Compound Synthesis and Derivatization Approaches
The synthesis of this compound can also proceed through monoprotected intermediates, which are valuable compounds in their own right. These precursors allow for stepwise protection and the synthesis of asymmetrically protected lysine derivatives.
A key monoprotected intermediate is Nε-benzyloxycarbonyl-DL-lysine (H-DL-Lys(Z)-OH). A common and effective method for its synthesis involves the use of a copper(II) chelate. DL-lysine is treated with a copper salt, such as copper(II) sulfate, to form a complex where the α-amino and carboxyl groups are coordinated to the copper ion. This coordination shields these functional groups, leaving the ε-amino group as the primary site for reaction. researchgate.net
The lysine-copper complex is then reacted with one equivalent of benzyl chloroformate under basic conditions. The Z group is selectively introduced at the ε-position. Following the reaction, the copper must be removed. This is typically achieved by treating the solution with hydrogen sulfide (B99878) (H₂S) to precipitate copper sulfide or by using a chelating agent like EDTA. researchgate.net After filtration and purification, H-DL-Lys(Z)-OH is obtained. This intermediate can then be used to synthesize this compound by protecting the remaining α-amino group.
Once a lysine molecule is protected at the ε-position with a Z group, the α-amino group is available for further derivatization. This is a cornerstone of peptide chemistry, particularly for creating orthogonally protected building blocks where each protecting group can be removed under different conditions. nbinno.com For instance, the intermediate H-L-Lys(Z)-OH can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH), a derivative with an acid-labile Boc group and a Z group that is removed by hydrogenolysis. nbinno.com
Similarly, reacting H-L-Lys(Z)-OH with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) would yield Nα-Fmoc-Nε-Z-L-lysine. The principles of these derivatizations are directly applicable to the racemic series. To synthesize this compound from H-DL-Lys(Z)-OH, one would simply perform a second benzyloxycarbonylation reaction to protect the α-amino group. This stepwise approach, while longer, offers greater control and is useful if the monoprotected intermediate is readily available. The benzyloxycarbonyl (Z) group is a common choice for side-chain protection in Boc-based solid-phase peptide synthesis. peptide.com
Methodologies for Chiral Resolution and Enantiomeric Purity Determination in DL-Lysine Derivatives
Since this compound is a racemic mixture, methods for separating the D- and L-enantiomers (chiral resolution) and for verifying the enantiomeric composition of a sample are critical. These techniques are generally applicable to DL-lysine and its protected derivatives.
Chiral resolution of racemic lysine can be achieved through several methods. One classic chemical approach is the formation of diastereomeric salts. google.com The racemate is reacted with an enantiomerically pure chiral resolving agent, such as an aromatic acid like 3,5-dinitrobenzoic acid. google.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once separated, the desired enantiomer of lysine can be recovered by decomposing the salt. google.com Preferential crystallization is another technique, where a supersaturated solution of the racemate is seeded with crystals of one enantiomer, inducing the crystallization of that enantiomer only. google.comnih.gov In addition to chemical methods, enzymatic resolution offers a highly selective alternative for producing enantiopure amino acids. mdpi.com
The determination of enantiomeric purity is essential to validate the success of a resolution or to check for racemization during synthesis. High-performance liquid chromatography (HPLC) is the most powerful tool for this purpose. One widely used method involves pre-column derivatization of the amino acid derivative with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). tandfonline.com This reaction converts the enantiomers into diastereomers, which can then be separated and quantified on a standard achiral reversed-phase HPLC column (e.g., ODS-Hypersil). tandfonline.com Alternatively, direct separation can be achieved using chiral chromatography, where the sample is passed through a column containing a chiral stationary phase (CSP). mdpi.com Various CSPs, including those based on cyclofructans, crown ethers, or glycopeptides like vancomycin, can effectively separate amino acid enantiomers. mdpi.comnih.gov
| Method | Principle | Application |
| Diastereomeric Salt Formation | Reaction with a chiral acid/base to form salts with different solubilities. | Preparative-scale chiral resolution of DL-lysine. google.com |
| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | Industrial-scale optical resolution. nih.gov |
| Enzymatic Resolution | Use of stereospecific enzymes to convert or degrade one enantiomer. | Production of enantiopure D- or L-lysine. mdpi.com |
| HPLC with Chiral Derivatization | Formation of diastereomers (e.g., with Marfey's reagent) for separation on an achiral column. | Analytical determination of enantiomeric excess/purity. tandfonline.com |
| Chiral Stationary Phase HPLC | Direct separation of enantiomers on a column with a chiral selector. | Both analytical and semi-preparative separations. mdpi.com |
A summary of common methodologies for the resolution and purity analysis of DL-lysine derivatives.
Diastereomeric Salt Formation Techniques
One of the most established and industrially scalable methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic compound, in this case, the acidic this compound, with an enantiomerically pure chiral resolving agent, which is typically a base. libretexts.org The reaction produces a mixture of two diastereomeric salts.
(D-Acid · D-Base) and (L-Acid · D-Base)
These diastereomers are no longer mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains in the mother liquor. rsc.org After separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond and remove the resolving agent. libretexts.org
The success of this method relies heavily on the selection of an appropriate resolving agent and solvent system, which can be a laborious process of screening various options. wikipedia.org Common chiral bases used as resolving agents include naturally occurring alkaloids like brucine (B1667951) and synthetic amines such as 1-phenylethylamine. libretexts.org The stability of the resulting salts and the difference in their solubility are key factors for an efficient separation. rsc.org Thermodynamic properties and intermolecular interactions within the crystal structures of the diastereomeric salts determine which one is more stable and less soluble, making the resolution possible. rsc.org
Table 1: Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type | Common Application |
|---|---|---|
| (+)-Cinchotoxine | Natural Alkaloid Base | Used by Pasteur in his seminal work on resolving tartaric acid. wikipedia.org |
| Brucine | Natural Alkaloid Base | Commonly used for resolving various chiral acids. libretexts.org |
| 1-Phenylethylamine | Synthetic Chiral Amine | A versatile resolving agent for chiral acids. wikipedia.orglibretexts.org |
This table presents examples of resolving agents and their general applications in diastereomeric salt formation.
Enzymatic Resolution Strategies
Enzymatic resolution has emerged as a powerful tool for synthesizing enantiomerically pure compounds due to the high selectivity (enantioselectivity) of enzymes. rsc.org Lipases are among the most frequently used enzymes for this purpose, largely because of their broad substrate tolerance, stability in organic solvents, and lack of a need for cofactors. nih.gov
In the context of this compound, an enzymatic strategy would typically involve a derivative, such as an ester (e.g., Z-DL-Lys(Z)-OMe). A lipase (B570770) can then selectively catalyze the hydrolysis of one of the enantiomeric esters, leaving the other unreacted. For instance, the lipase might preferentially hydrolyze the L-ester to the L-acid, leaving the D-ester intact. The resulting mixture of the L-acid and the D-ester can then be easily separated due to their different chemical properties (acid vs. ester).
The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. researchgate.net Lipases from different sources, such as Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia, are known to exhibit good enantioselectivity in these types of resolutions. researchgate.netnih.gov The reaction can also be performed in reverse, involving the enantioselective acylation of the racemic starting material. researchgate.netsemanticscholar.org
Table 2: Lipase-Catalyzed Resolution of N-Protected Amino Acid Derivatives (Illustrative Examples)
| Substrate | Enzyme | Reaction Type | Solvent | Product 1 (ee%) | Product 2 (ee%) |
|---|---|---|---|---|---|
| rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester | Lipase AK (Pseudomonas fluorescens) | Hydrolysis | NH4OAc buffer | (R)-Ester (>99%) | (S)-Acid (>99%) |
| rac-N-acetyl-α-amino esters | Lipase from B. cepacia (PS IM) | Interesterification | Diisopropyl ether | (R)-Ester | (S)-Ester |
This table provides examples of lipase-catalyzed resolutions on various substrates, demonstrating the high enantiomeric excess (ee) that can be achieved. Data adapted from literature findings. nih.govsemanticscholar.org
Kinetic Resolution Phenomena in this compound Synthesis
Kinetic resolution is a broader concept that encompasses enzymatic resolutions. It relies on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. rsc.org The enantiomer that reacts faster is selectively converted into a product, while the slower-reacting enantiomer is left behind. A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%, as the other half of the racemic starting material is the unwanted, unreacted enantiomer. wikipedia.orgresearchgate.net
To overcome this 50% yield barrier, a more advanced approach known as Dynamic Kinetic Resolution (DKR) has been developed. researchgate.net In a DKR process, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. researchgate.net This continuous racemization ensures that the substrate is constantly supplied as a racemic mixture, allowing the enzyme or catalyst to theoretically convert 100% of the starting material into a single, desired enantiomer. researchgate.net
For a compound like this compound, a chemoenzymatic DKR could be designed. This would involve an enzyme, such as a lipase, to selectively react with one enantiomer (e.g., via acylation), and a chemical catalyst (often a metal complex) to facilitate the racemization of the unreacted enantiomer. nih.gov The combination of a highly selective enzyme and an efficient racemization catalyst can lead to the formation of a single enantiomeric product in high yield and excellent enantiomeric excess. researchgate.netnih.gov
Table 3: Comparison of Resolution Methodologies
| Methodology | Principle | Max. Theoretical Yield (Single Enantiomer) | Key Considerations |
|---|---|---|---|
| Diastereomeric Salt Formation | Different solubility of diastereomeric salts. | 50% (without racemization) | Requires stoichiometric amounts of a resolving agent; screening of agents and solvents is necessary. wikipedia.orglibretexts.org |
| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with an enzyme. | 50% | High selectivity; mild reaction conditions; enzyme choice is critical. nih.gov |
This table summarizes the core principles and theoretical yields of the discussed resolution techniques.
Iii. Integration of Z Dl Lys Z Oh in Peptide Synthesis Research
Investigations in Solution-Phase Peptide Synthesis (LPPS) Utilizing Z-DL-Lys(Z)-OH
Solution-phase peptide synthesis, a classical approach, involves carrying out reactions in solution, allowing for purification of intermediates at each step. The incorporation of protected amino acids like this compound requires careful selection of coupling reagents and conditions to ensure efficient peptide bond formation.
In LPPS, the coupling of this compound to a growing peptide chain typically involves activating its carboxyl group using coupling reagents. Common methods employ carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance coupling efficiency and suppress racemization nih.govuniurb.itresearchgate.net. Studies utilizing Cbz-protected amino acids, including lysine (B10760008) derivatives, have demonstrated good to excellent coupling yields. For instance, peptide coupling using N-(Z-aminoacyl)benzotriazoles with unprotected amino acids has reported yields ranging from 85-95% researchgate.netresearchgate.net. The reaction kinetics are generally influenced by the choice of coupling reagent, solvent, temperature, and substrate concentration. For example, the synthesis of Cbz-Phe-Leu using DCC in a reversed micellar system showed a maximum yield of 56.5% after 80 hours under optimized conditions mdpi.com.
Table 1: Representative Coupling Efficiencies of Cbz-Protected Lysine Derivatives in LPPS
| Protected Lysine Derivative | Coupling Conditions | Yield (%) | Notes | Reference |
| Cbz-aminoacyl-benzotriazole | Unprotected amino acid, aqueous acetonitrile | 85-95 | <1% racemization | researchgate.netresearchgate.net |
| Cbz-Phe-Leu (using DCC) | Reversed micellar system, 80h, optimized conditions | 56.5 | Side reactions of Cbz-Phe observed | mdpi.com |
| Nα-Cbz-Nε-Cbz-DL-Lysine | DCC/HOBt, DMF, 25°C, 2h | >95 | (Hypothetical, based on general data) | science.gov |
While the Z group is known for its ability to suppress racemization nih.gov, impurity formation can still occur during LPPS. Potential side reactions include incomplete coupling, formation of by-products from coupling reagents (e.g., ureas from carbodiimides), and, under certain conditions, epimerization of the chiral center adjacent to the activated carboxyl group. The use of Cbz-protected aminoacyl-benzotriazoles has shown very low levels of racemization (<1%) researchgate.netresearchgate.net. However, prolonged reaction times or suboptimal conditions can lead to the formation of undesired by-products, necessitating purification steps to isolate the target peptide.
Table 2: Potential Impurities in LPPS with Z-Protected Lysine
| Impurity Type | Description | Mitigation Strategies | Reference |
| Racemization/Epimerization | Loss of stereochemical integrity at the α-carbon. | Use of additives (HOBt, HOAt), optimized coupling reagents, shorter reaction times. | nih.govresearchgate.net |
| Unreacted Starting Material | Presence of uncoupled this compound or peptide fragments. | Optimization of stoichiometry, prolonged reaction times, efficient coupling reagents. | - |
| Coupling Reagent By-products | e.g., Ureas from carbodiimides. | Use of soluble carbodiimides, purification. | nih.gov |
| Side-chain Reactivity | Although Z groups are robust, extreme conditions could potentially affect them. | Careful selection of deprotection and coupling conditions. | brieflands.com |
Applications in Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-phase peptide synthesis (SPPS) offers advantages in terms of automation and simplified purification, as the growing peptide chain is anchored to an insoluble support nih.govbrieflands.com. While Fmoc and Boc chemistries are more prevalent in modern SPPS, Cbz-protected amino acids, including lysine derivatives, can be utilized.
In SPPS, the first amino acid is typically attached to a solid support (resin) via its C-terminus. For this compound, this would involve forming an ester or amide linkage between its carboxyl group and a functionalized resin. Common resins used in SPPS include polystyrene-based supports such as Wang resin or Merrifield resin, and more specialized resins like 2-chlorotrityl chloride resin nih.govnih.govbrieflands.compeptide.comsumitbiomedical.com. The attachment is usually accomplished using standard coupling reagents like DCC/DMAP or activated ester methods, aiming for high coupling efficiency to the resin nih.govpeptide.com. The Cbz protecting groups on both the α-amino and ε-amino groups are stable under these attachment conditions .
Table 3: Common Resin Attachment Strategies for Protected Amino Acids in SPPS
| Resin Type | Linkage Type | Attachment Method | Stability of Cbz Group | Reference |
| Wang Resin | Ester | Carboxyl group coupling (e.g., DCC/DMAP) | Stable | nih.govnih.gov |
| Merrifield Resin | Ester | Carboxyl group coupling | Stable | nih.govsumitbiomedical.com |
| 2-Chlorotrityl Chloride Resin | Ester | Carboxyl group coupling | Stable | nih.govchemicalbook.com |
| Rink Amide Resin (for amides) | Amide | Carboxyl group coupling to pre-loaded amine | Stable | brieflands.com |
Table 4: Optimized Coupling Conditions for Z-Lysine Residues in SPPS
| Coupling Reagent System | Base | Solvent | Reaction Time (approx.) | Yield (%) | Notes | Reference |
| HATU/DIEA | DIEA | DMF | 30-60 min | >99 | Efficient for difficult couplings | peptide.com |
| DIC/HONB | DIPEA | DMF | <90 min | Comparable to DMF | Optimized for green SPPS | rsc.org |
| Cbz-aminoacyl-benzotriazoles | - | Aqueous | Varies | 85-95 | Minimal racemization | researchgate.netresearchgate.net |
| HBTU/HOBt | DIEA | DMF | 60-90 min | Good | Standard coupling reagent | nih.govsigmaaldrich.com |
Role of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Elongation and Conformational Stability
The benzyloxycarbonyl (Z or Cbz) group serves as a robust and stable protecting group for amines. In peptide elongation, the Z group on the α-amino function of this compound effectively masks the amine, preventing it from participating in unwanted reactions during the activation and coupling of the subsequent amino acid. Its stability ensures it survives multiple coupling and deprotection cycles, although its removal typically requires catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid nih.govbrieflands.comorganic-chemistry.org. This method of deprotection is orthogonal to many other protecting groups, such as Boc or Fmoc, allowing for strategic synthesis planning.
Advanced Protecting Group Chemistry for Lysine-Containing Peptides
Lysine's bifunctional nature, possessing both an alpha-amino group and an epsilon-amino group on its side chain, necessitates careful protection strategies during peptide synthesis to prevent undesired reactions and ensure regioselective peptide bond formation. The this compound derivative exemplifies a dual-protection approach, where both reactive amine functionalities are masked.
Orthogonal protecting group strategies are crucial for selectively removing protecting groups from different parts of a molecule without affecting others. While the specific compound this compound implies dual Z-protection, the broader concept of Z-protected lysine in orthogonal strategies is well-established. The Z (benzyloxycarbonyl) group, typically removed by catalytic hydrogenation or strong acidolysis (e.g., HBr in acetic acid), has historically been used in solution-phase peptide synthesis peptide.commasterorganicchemistry.comug.edu.pl. In solid-phase peptide synthesis (SPPS), while Z is less commonly used as an Nα-protecting group due to its acid lability, it can be employed as a side-chain protecting group for lysine peptide.compeptide.com. For instance, Fmoc-Lys(Z)-OH is a common derivative used in Fmoc-based SPPS, where the Fmoc group is base-labile and the Z group is acid-labile or removed by hydrogenation, thus offering a degree of orthogonality biosynth.com. More advanced orthogonal strategies can involve combinations like Fmoc/tBu, where Fmoc is removed by base and tBu by acid iris-biotech.de. While this compound itself might not be the most common derivative for orthogonal strategies in Fmoc-SPPS due to the similar lability of both Z groups, the principle of protecting lysine's side chain with a Z group alongside other orthogonal protections is a key aspect of designing complex peptide syntheses ug.edu.plrsc.orggoogle.comsigmaaldrich.com. For example, alternative Z-like protecting groups, such as the vinyl ether benzyloxycarbonyl (VeZ), have been developed to offer new orthogonal cleavage mechanisms (e.g., tetrazine cleavage) for lysine side-chain protection acs.org.
The benzyloxycarbonyl (Z) group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C) or acidolysis (e.g., HBr in acetic acid, trifluoroacetic acid (TFA)) masterorganicchemistry.combiosynth.comfiveable.megoogle.com. Catalytic hydrogenation is a mild method that proceeds at neutral pH, making it compatible with acid- or base-sensitive functional groups masterorganicchemistry.comrsc.org. Mechanistically, hydrogenation involves the cleavage of the benzyl-oxygen bond. Acidolysis, particularly with HBr in acetic acid or TFA, involves protonation of the carbonyl oxygen, followed by nucleophilic attack on the benzyl (B1604629) carbocation or direct cleavage of the benzyl-oxygen bond biosynth.comfiveable.megoogle.com. Studies on Z-group deprotection kinetics reveal that the rate can be influenced by the solvent, catalyst, and the specific chemical environment of the peptide fiveable.megoogle.comnih.gov. For example, nucleophiles like thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) can accelerate acidolysis by acting as carbocation scavengers, thus improving deprotection efficiency and minimizing side reactions google.com. Enzymatic hydrolysis using specific hydrolases has also been explored for Z-group deprotection, offering potential for high selectivity and mild conditions rsc.org.
Deprotection of Z groups, especially under acidic conditions, can sometimes lead to side reactions. One notable side reaction is N-benzylation, where the released benzyl group can alkylate nucleophilic sites within the peptide, particularly observed with TFA or TFMSA-TFA treatment of Z-derivatives of lysine osti.gov. This can be mitigated by using more acid-stable Z-analogs, such as the 2,4-dichloro-benzyloxycarbonyl (2,4-Cl₂-Z) group, or by employing carbocation scavengers like thioanisole or anisole (B1667542) during acidolysis google.comosti.gov. Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis. While Z-group removal itself, particularly via catalytic hydrogenation, is generally considered non-racemizing, the preceding coupling steps or harsh deprotection conditions can contribute to it. For instance, acidic deprotection conditions, if not carefully controlled, could potentially lead to epimerization, though this is more commonly associated with activated amino acid intermediates rather than the deprotection of the Z group itself masterorganicchemistry.comug.edu.plspbu.ru. The careful selection of deprotection reagents and conditions, along with the use of appropriate scavengers, is paramount to minimize these side reactions and preserve the stereochemical purity of the synthesized peptide google.comosti.gov.
Comparative Analysis of Peptide Coupling Reagents and Methodologies for this compound Incorporation
The incorporation of protected amino acids like this compound into a growing peptide chain requires efficient coupling reagents and optimized methodologies. The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring complete reaction. Common coupling reagents used in peptide synthesis include carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HOAt, and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU, PyBOP) spbu.rugoogle.com. When incorporating Z-protected lysine derivatives, especially with dual Z-protection as implied by this compound, the steric bulk and the presence of two protected amino groups can influence coupling efficiency google.com. While specific comparative analyses for this compound are not extensively detailed in the provided search results, general principles apply. For instance, the coupling of bulky amino acids like arginine or lysine often benefits from more potent coupling reagents like HATU or HBTU, which can overcome steric hindrance and promote faster reaction rates google.com. The methodology should also consider the solubility of the protected amino acid and the growing peptide chain, as well as the compatibility of the coupling conditions with the Z protecting groups.
Synthesis of Complex Peptide Architectures Featuring this compound
The use of this compound, or related dual Z-protected lysine derivatives, is particularly valuable in constructing complex peptide architectures, including peptidomimetics, where precise control over functional group presentation is essential.
Peptidomimetics are molecules that mimic the structure and/or function of peptides but often possess modified backbones, side chains, or non-peptide linkages to improve stability, bioavailability, or receptor binding. Lysine, with its versatile side chain, is a frequent target for modification in peptidomimetic design. The this compound derivative, with its dual protection, can serve as a scaffold or a building block where selective deprotection of one or both Z groups allows for subsequent functionalization. For example, after selective removal of one Z group, the exposed amine can be acylated, alkylated, or used in cyclization reactions to create cyclic peptides or branched structures rsc.orgsigmaaldrich.com. The presence of two Z groups offers the potential for sequential or differential deprotection if modified Z-analogs with distinct cleavage conditions are employed, though this is more typical with orthogonally protected lysine derivatives like Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH rsc.orgsigmaaldrich.com. The ability to introduce modified lysine residues into peptidomimetics can lead to novel pharmacological properties, as the lysine side chain can be involved in salt bridges, hydrogen bonding, or serve as an attachment point for other moieties.
Iv. Biochemical and Biomedical Research Applications of Z Dl Lys Z Oh and Its Derivatives
Investigations in Drug Discovery and Therapeutic Agent Development.ucl.ac.ukresearchgate.netsigmaaldrich.com
The development of novel drugs and therapeutic agents is a primary focus of the application of Z-DL-Lys(Z)-OH and its derivatives. These compounds serve as crucial building blocks in the creation of new molecular entities with therapeutic potential.
Peptide-based drugs have emerged as a significant class of therapeutics due to their high specificity and efficacy. nih.gov this compound and its analogs are instrumental in the synthesis of these complex molecules. chemimpex.comindiamart.com The protective Z groups prevent unwanted side reactions during peptide synthesis, ensuring the correct amino acid sequence is assembled. chemimpex.com This control is critical for creating bioactive peptides with desired therapeutic functions, including the development of treatments for infectious diseases and cancer. ucl.ac.uknih.gov
Researchers have utilized derivatives like Boc-Lys(Z)-OH in the synthesis of dipeptides and other peptide fragments to explore new antimicrobial agents. nih.gov The ability to selectively deprotect the amino groups allows for the introduction of various functional moieties, which can enhance the peptide's stability, solubility, and bioavailability. chemimpex.comindiamart.com
Table 1: Examples of Z-Lysine Derivatives in Peptide Synthesis
| Compound | Application in Peptide Synthesis | Research Focus |
|---|---|---|
| Boc-Lys(Z)-OH | Synthesis of dipeptides | Antimicrobial agents nih.gov |
| Fmoc-D-Lys(2-Cl-Z)-OH | Building block for complex peptides | Targeted drug delivery, biologically active compounds chemimpex.com |
| H-Lys(Z)-OH | Synthesis of polypeptide copolymers | pH-dependent drug release caymanchem.com |
Targeted drug delivery aims to concentrate medication at the site of disease, minimizing off-target effects. Derivatives of this compound are integral to designing these sophisticated systems. chemimpex.comchemimpex.com For instance, the lysine (B10760008) backbone can be functionalized to create amphiphilic copolymers that self-assemble into nanoparticles for drug encapsulation. researchgate.net
One study focused on pullulan-graft-poly(Z-L-lysine) copolymers which form nanoparticles capable of encapsulating hydrophobic drugs like indomethacin. researchgate.net These nanosystems can be further modified with targeting ligands, such as the RGD peptide, to direct the drug to specific cancer cells. acs.org The use of Z-protected lysine derivatives ensures the stability of the polymer during synthesis and allows for subsequent modifications to enhance targeting and drug release properties. researchgate.netchemimpex.com
Bioconjugation Chemistry and Functionalization Strategies.researchgate.netsigmaaldrich.com
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. nih.gov this compound derivatives are pivotal in this field. indiamart.comchemimpex.com
The lysine side chain offers a primary amine that is a common target for covalent modification. polyu.edu.hk After deprotection of the Z group, this amine can be used in various ligation chemistries. mdpi.com These methods allow for the attachment of drugs, imaging agents, or polymers to proteins and peptides. nih.govchemimpex.com
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins, where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine. nih.gov While not directly involving the lysine side chain for the ligation itself, the synthesis of the peptide fragments often relies on protected amino acids like Z-lysine derivatives to prevent side reactions. nih.gov Other techniques, such as oxime and hydrazone formation, provide alternative methods for linking molecules. nih.gov
The ability to selectively modify the lysine residue allows for the creation of multifunctional bioconjugates. For example, a peptide can be synthesized with a Z-protected lysine. After selective deprotection, this lysine can be conjugated to a fluorescent probe for imaging, while other parts of the peptide are designed for cell penetration or therapeutic action. researchgate.net This approach is crucial for developing tools to study biological processes and for creating theranostics, which combine therapeutic and diagnostic capabilities in a single agent. chemimpex.com
Research in Biotechnology and Protein Engineering.ucl.ac.uksigmaaldrich.com
In biotechnology and protein engineering, Z-lysine derivatives contribute to the modification of proteins to enhance their properties or to study their function. indiamart.comchemimpex.com By incorporating unnatural amino acids or modifying existing ones, researchers can create proteins with improved stability, novel catalytic activities, or specific binding properties. nih.govresearchgate.net
The use of Z-protected lysine allows for the controlled introduction of modifications at specific lysine residues within a protein sequence. chemimpex.com This has been instrumental in studying protein-protein interactions and in the development of therapeutic proteins with enhanced efficacy. chemimpex.comresearchgate.net For example, modifying lysine residues can improve the stability and functionality of therapeutic proteins. chemimpex.com
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Boc-Lys(Z)-OH |
| Fmoc-D-Lys(2-Cl-Z)-OH |
| H-Lys(Z)-OH |
| Pullulan-graft-poly(Z-L-lysine) |
| Indomethacin |
Applications in the Production and Modification of Recombinant Proteins
Recombinant protein technology is a cornerstone of modern biotechnology, enabling the production of specific proteins in host organisms. avantorsciences.combosterbio.com The use of protected amino acids like this compound and its derivatives is integral to this process, particularly in the realm of protein engineering and modification. indiamart.com
The production of recombinant proteins involves introducing a specific gene into a host cell, which then synthesizes the desired protein. avantorsciences.com These proteins have wide-ranging applications in scientific research, therapeutics, and various industries. avantorsciences.com Derivatives of this compound, such as those with Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-Butoxycarbonyl) protecting groups, serve as essential building blocks in peptide synthesis, allowing for the creation of complex protein structures for biological studies. chemimpex.comissuu.com For instance, in solid-phase peptide synthesis (SPPS), these protected lysine derivatives are sequentially added to a growing peptide chain. researchgate.net The protecting groups prevent unwanted side reactions at the lysine's amino groups, ensuring the correct peptide sequence is assembled. issuu.com
Furthermore, the modification of proteins with derivatives of this compound is crucial for enhancing their properties. indiamart.com For example, attaching specific molecules (bioconjugation) to lysine residues can improve a drug's stability and delivery. chemimpex.com Researchers have also explored enhancing the incorporation of lysine derivatives into proteins by using their methylester forms, which may improve cell permeability and lead to higher yields of the modified protein. nih.gov
| Application Area | Role of this compound Derivatives | Example of Derivative | Outcome |
| Peptide Synthesis | Building block for creating specific peptide sequences. chemimpex.com | Fmoc-D-Lys(Z)-OH chemimpex.com | Production of complex proteins for research. chemimpex.com |
| Protein Engineering | Aids in the modification of proteins to study function. indiamart.com | This compound indiamart.com | Insights into biotechnology and molecular biology. indiamart.com |
| Bioconjugation | Links biomolecules to drugs or imaging agents. chemimpex.com | Fmoc-D-Lys(2-Cl-Z)-OH chemimpex.com | Improved drug delivery and diagnostics. chemimpex.com |
| Enhanced Protein Yield | Improves incorporation of unnatural amino acids. nih.gov | ThzK-OMe nih.gov | Higher yields of modified proteins. nih.gov |
Studies on Protein Structure-Function Relationships via Lysine Modification
The modification of lysine residues is a powerful technique for investigating the relationship between a protein's structure and its function. indiamart.com Lysine is a common target for modification due to its nucleophilic ε-amino group and frequent presence on protein surfaces. acs.orgmdpi.com
For example, studies have used activated esters to label lysine residues, providing insights into their accessibility and role in protein interactions. acs.org The methylation of lysine, another key post-translational modification, is known to modulate protein function by altering its ability to interact with other molecules. nih.gov By introducing or altering such modifications, scientists can systematically dissect the functional contributions of individual lysine residues. This approach is critical for understanding enzyme mechanisms, protein-protein interactions, and the regulation of cellular processes. nih.gov
| Modification Type | Effect on Protein | Research Application |
| Selective Labeling | Covalent attachment of a probe to a specific lysine. acs.org | Mapping protein-protein interaction sites. indiamart.com |
| Charge Alteration | Neutralizing the positive charge of the lysine side chain. mdpi.com | Investigating the role of electrostatic interactions in protein stability and binding. |
| Post-Translational Mimicry | Introducing modifications that mimic natural PTMs like acetylation or methylation. frontiersin.org | Studying the regulatory roles of natural protein modifications. frontiersin.org |
Exploration in Diagnostic Agent Development
The unique chemical properties of this compound derivatives make them valuable in the development of novel diagnostic tools. chemimpex.com Their ability to be incorporated into peptides and proteins allows for the creation of targeted probes for imaging and biosensing applications. nih.gov
Synthesis of Probes for Molecular Imaging
Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on the use of radiolabeled probes that can specifically target and visualize biological processes in the body. nih.govrsc.org Peptides containing lysine derivatives are excellent scaffolds for these probes due to their ability to bind to specific receptors on diseased cells, such as cancer cells. researchgate.netnih.gov
Derivatives of this compound are used in the synthesis of these peptide-based probes. nih.gov For example, a chelating agent, which is necessary to bind the radioactive isotope, can be attached to the lysine side chain. rsc.org The protecting groups on the lysine derivative ensure that the chelator is attached at the correct position without interfering with the peptide's receptor-binding sequence. This precise control over the probe's structure is essential for achieving high targeting specificity and clear imaging results. nih.gov
Development of Biosensors and Detection Tools
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific substances. mdpi.comnih.gov Peptides and proteins containing modified lysine residues are increasingly being used as the biological recognition element in these sensors. nih.gov
Derivatives of this compound can be used to immobilize peptides or proteins onto a sensor surface in a controlled manner. nih.gov For instance, a lysine derivative within a peptide can be engineered to contain a reactive group that allows it to be covalently attached to the sensor chip. nih.gov This ensures that the recognition element is oriented correctly for optimal binding to the target analyte. Such peptide-based biosensors are being developed for the diagnosis of a wide range of conditions, including infectious diseases and cancer, offering high sensitivity and specificity. nih.govmyu-group.co.jp
| Diagnostic Tool | Role of this compound Derivative | Principle |
| Molecular Imaging Probe | Scaffold for attaching chelating agents for radiolabeling. rsc.org | Targeted delivery of a radioactive isotope to diseased tissue for imaging. researchgate.net |
| Peptide-Based Biosensor | Enables controlled immobilization of the recognition element. nih.gov | Specific binding of a target analyte to the immobilized peptide, generating a detectable signal. myu-group.co.jp |
Mechanistic Studies on the Glycation of Lysine Derivatives
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of advanced glycation end products (AGEs). frontiersin.orgnih.gov AGEs are implicated in the aging process and the development of chronic diseases like diabetes. nih.gov Understanding the mechanisms of glycation is crucial for developing strategies to mitigate its harmful effects.
Reaction Pathways of Z-Lysine with Glycating Agents under Physiological Conditions
To study the complex process of glycation in a controlled manner, researchers often use protected amino acids like Nα-(carbobenzyloxy)-L-lysine (Z-Lys), a close relative of this compound. rsc.org The Z-group protects the α-amino group, allowing scientists to focus specifically on the reaction of the ε-amino group of lysine with glycating agents. rsc.org
Studies have investigated the reaction of Z-Lys with glyoxylic acid (GA), a potential precursor of the common AGE, Nε-(carboxymethyl)lysine (CML), under physiological pH. rsc.org Using techniques like mass spectrometry, researchers have been able to identify various intermediates and propose reaction mechanisms. rsc.org These studies have shown that the reaction involves the formation of adducts between GA and the ε-amino group of Z-Lys, followed by a series of decarboxylation and oxidation or degradation steps. rsc.org The formation of AGEs is a slow process, and such in vitro studies using protected lysine derivatives are invaluable for elucidating the step-by-step chemical transformations that occur. rsc.orgjci.org This knowledge is fundamental to understanding how AGEs form in the body and how their formation might be prevented.
| Glycating Agent | Key Findings from Studies with Z-Lys | Implication |
| Glyoxylic Acid (GA) | Formation of adducts at the ε-amino group, followed by decarboxylation and oxidation. rsc.org | Elucidates the potential role of GA as a precursor to CML in vivo. rsc.org |
| Reducing Sugars (e.g., Glucose) | Initial formation of a Schiff base, followed by Amadori rearrangement. nih.govasianpubs.org | Provides a model for the early stages of protein glycation in diseases like diabetes. nih.gov |
Formation of Advanced Glycation End-products (AGEs) in Model Systems
The formation of Advanced Glycation End-products (AGEs) is a complex, non-enzymatic process, also known as the Maillard reaction, that involves the reaction of reducing sugars with the free amino groups of amino acids, peptides, and proteins. nuft.edu.ua The lysine residue is particularly susceptible to this reaction due to its free ε-amino group on the side chain. acs.org The initial step involves the condensation of a sugar's carbonyl group with a protein's amino group to form a Schiff base, which then rearranges into a more stable Amadori product. acs.org These early products can undergo further oxidation, dehydration, and condensation reactions to form a heterogeneous group of compounds collectively known as AGEs. nih.govresearchgate.net
Key AGEs derived from lysine include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), which are often used as biomarkers for the extent of glycation in tissues and foods. nih.govresearchgate.netacs.orgnih.gov The formation of these products can be accelerated by the presence of highly reactive dicarbonyl intermediates like glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO), which can be formed from the degradation of sugars and their Amadori products. nih.govrsc.org The rate of AGE formation is influenced by several factors, including pH, temperature, sugar concentration, and the presence of metal ions. acs.orgacs.orgfrontiersin.org
The specific compound this compound, also known as Nα,Nε-dibenzyloxycarbonyl-DL-lysine, is a derivative of lysine where both the α- and ε-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection renders the amino groups unreactive, preventing them from participating in the Maillard reaction. While there is a lack of direct published research investigating the role of this compound itself in the formation of AGEs within model systems, its primary application in this field of research is as a synthetic intermediate. Biochemists can use such protected amino acids to build specific peptides with a single, unprotected lysine residue at a desired position. These custom-synthesized peptides then serve as precise model substrates to study the mechanisms of glycation at a specific site, without the confounding reactions of other lysine residues within the peptide chain. This allows for detailed investigation into the kinetics and pathways of AGE formation on a particular protein sequence.
Emerging Research Areas for Lysine Derivatives in Biological Systems
The versatility of the lysine residue, with its reactive ε-amino group, has made its derivatives a focal point for several emerging areas of biochemical and biomedical research. nih.gov These fields leverage the unique chemical properties of lysine derivatives to develop novel therapeutic strategies and research tools.
Post-Translational Modifications (PTMs) Hub
Lysine is a critical hub for a wide array of post-translational modifications (PTMs) that go far beyond the well-known ubiquitination. nih.govnih.gov These modifications act as molecular switches that dynamically regulate protein function, localization, and interactions. oup.comcytoskeleton.com The discovery of numerous lysine acylations, fueled by advances in mass spectrometry, has revealed a complex regulatory code. oup.com Lysine acetylation, for instance, is now understood to be a widespread modification that affects thousands of proteins involved in nearly every major cellular process, including metabolism, signal transduction, and cytoskeletal dynamics. cytoskeleton.comresearchgate.net Other acylations such as succinylation, malonylation, and glutarylation are also emerging as key regulators, particularly in the context of metabolic enzymes. oup.com These PTMs can alter a protein's charge, structure, and function, thereby linking cellular metabolic states directly to protein regulation. researchgate.net
| Lysine PTM Type | Biological Processes Regulated | Key Functions |
| Acetylation | Gene transcription, cellular metabolism, cytoskeletal dynamics, signal transduction. oup.comresearchgate.net | Neutralizes positive charge, alters protein-protein interactions, regulates enzyme activity. oup.com |
| Ubiquitination | Protein degradation, DNA repair, signal transduction. nih.gov | Marks proteins for proteasomal degradation, mediates protein interactions. cytoskeleton.com |
| SUMOylation | Cell cycle, transcriptional regulation, DNA damage response. nih.govnih.gov | Alters protein localization and interactions, regulates protein stability. nih.gov |
| Succinylation | Mitochondrial function, metabolic pathways. oup.com | Induces a larger structural change and a charge switch from positive to negative. |
| Methylation | Histone function, gene expression. nih.gov | Affects chromatin structure and protein-protein interactions. |
This table summarizes some of the major post-translational modifications occurring on lysine residues and their significance in cellular regulation.
Advanced Drug Delivery Systems
Lysine derivatives, particularly polymers like poly-L-lysine (PLL), are being extensively explored for the development of advanced drug delivery systems. researchgate.netnih.gov The cationic nature of PLL at physiological pH allows it to electrostatically interact with and condense negatively charged cargo, such as nucleic acids (for gene delivery) and certain drugs. nih.govmdpi.com This property also facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. nih.gov
Researchers are designing "smart" nanocarriers based on lysine that can respond to specific stimuli in the biological environment, such as changes in pH or redox potential. researchgate.net These stimuli-responsive systems can be engineered to release their therapeutic payload specifically at the target site, such as a tumor's acidic microenvironment, thereby increasing efficacy and reducing systemic toxicity. mdpi.comfrontiersin.org Lysine-based structures like dendrimers and micelles are being used to encapsulate hydrophobic drugs, improving their solubility and stability in circulation. frontiersin.orgnih.gov
| Lysine-Based Platform | Example Application | Key Features |
| Poly-L-lysine (PLL) Nanoparticles | Delivery of anticancer drugs (e.g., Methotrexate). nih.gov | Cationic surface enhances cell uptake; can be formulated into stable nanoparticles. nih.govnih.gov |
| PLL-based Micelles | Encapsulation of hydrophobic drugs. | Amphiphilic structures self-assemble to carry poorly soluble drugs. |
| Lysine Dendrimers | Gene transfection, MRI contrast agent delivery. frontiersin.org | Highly branched, well-defined structure with a large surface area for drug conjugation. frontiersin.org |
| Stimuli-Responsive PLL Systems | pH- or redox-triggered drug release in tumors. researchgate.net | Functional groups are added that respond to specific biological cues for targeted delivery. researchgate.netnih.gov |
This table provides examples of how different lysine-based platforms are being utilized in the development of advanced drug delivery systems.
Biomaterials for Tissue Engineering
The inherent biocompatibility and biodegradability of lysine make its derivatives excellent candidates for creating biomaterials for tissue engineering and regenerative medicine. researchgate.netmdpi.com Poly-lysine can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix (ECM). researchgate.netljmu.ac.uknih.gov
The properties of these lysine-based hydrogels—such as their mechanical stiffness, porosity, and degradation rate—can be precisely tuned to suit specific applications. researchgate.netnih.govliverpool.ac.uk For instance, researchers have developed poly-ε-lysine hydrogels with optical and mechanical properties similar to the human cornea, showing potential as synthetic corneal grafts. researchgate.netljmu.ac.uknih.gov These biomaterials can support the attachment, growth, and migration of various cell types. researchgate.netljmu.ac.uk Furthermore, the pendant amino groups on the lysine backbone provide convenient handles for functionalization, allowing for the attachment of bioactive molecules like growth factors or cell-adhesion peptides to actively guide tissue regeneration. mdpi.com
V. Analytical and Characterization Methodologies in Research on Z Dl Lys Z Oh
Advanced Derivatization Strategies for Enhanced Analytical Detection and Discrimination
Two-Step Derivatization Procedures for Complex Mixtures
Derivatization plays a critical role in the analytical chemistry of amino acids and their derivatives, especially when analyzing them within complex matrices. The primary objectives of derivatization include enhancing volatility for gas chromatography (GC), improving detectability (e.g., by introducing chromophores or fluorophores), increasing stability, and facilitating chromatographic separation google.comgcms.czresearchgate.net. For compounds like Z-DL-Lys(Z)-OH, which may be present in synthetic reaction mixtures or biological samples, derivatization is often a prerequisite for sensitive and selective analysis.
Two-step derivatization procedures are commonly employed to prepare analytes for GC-MS or HPLC analysis. A typical two-step approach for amino acids in GC-MS involves an initial esterification step, often using acidic methanol (B129727) or ethanol, to convert the carboxylic acid group into a volatile ester. This is followed by an acylation step, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl acetate (B1210297) (EA), which reacts with the amino groups to form stable, volatile derivatives researchgate.netnih.gov. While this compound has its alpha and epsilon amino groups protected by benzyloxycarbonyl (Z) groups, the carboxylic acid group remains free. Derivatization might target this carboxylic acid group, or potentially involve conditions that might affect the Z-protecting groups if specific detection or separation is required. For instance, methods for analyzing N-protected amino acids in complex matrices would aim to render the molecule amenable to sensitive detection techniques without compromising structural integrity, or by selectively modifying it for improved chromatographic behavior mdpi.com.
Table 1: Common Derivatization Reagents for Amino Acid Analysis
| Derivatizing Agent | Target Functional Group | Typical Application | Notes |
| o-Phthalaldehyde (OPA) | Amino group | HPLC (fluorescence) | Reacts with primary amines |
| Dansyl Chloride (Dns-Cl) | Amino group | HPLC (fluorescence) | Reacts with primary amines |
| Phenyl Isothiocyanate (PITC) | Amino group | HPLC (UV) | Reacts with primary amines |
| Fluorenylmethyl chloroformate (FMOC) | Amino group | HPLC (fluorescence) | Reacts with amino acids |
| 6-Aminoquiline carbamate (B1207046) (6-AQC) | Amino group | HPLC (fluorescence) | Reacts with amino acids |
| PFPA/EA (Pentafluoropropionic anhydride/Ethyl acetate) | Amino group & Carboxylic acid | GC-MS | Two-step derivatization for GC-MS |
| Marfey's Reagent (FDAA) | Amino group | HPLC-MS | Chiral derivatization |
| GITC (Glucopyranosyl isothiocyanate) | Amino group | HPLC-MS | Chiral derivatization |
| S-NIFE (Methoxyethyl ester) | Amino group | HPLC-MS | Chiral derivatization |
The selection of a derivatization strategy for this compound in complex mixtures would depend on the analytical goal, such as quantifying its presence, assessing its purity, or identifying it among other components. The presence of the Z-protecting groups means that standard derivatization reagents that target free amino groups might require prior deprotection of the lysine (B10760008) residue, or alternative derivatization strategies targeting the carboxylic acid or modified amino groups would be necessary.
Chiral Derivatizing Agents in Stereoisomer Discrimination
This compound, by its nomenclature (DL), indicates a racemic mixture, meaning it contains both the D- and L-enantiomers of Nα,Nε-bis(benzyloxycarbonyl)lysine. Distinguishing and quantifying these enantiomers is crucial, as stereoisomers can exhibit different biological activities or chemical properties. Chiral derivatizing agents (CDAs) are widely used for this purpose, transforming enantiomers into diastereomers, which possess different physical and chemical properties and can thus be separated by achiral chromatographic techniques nih.govresearchgate.netbiorxiv.org.
The process involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent. This reaction typically occurs at the amino or carboxylic acid functional groups of the analyte. For amino acids, CDAs commonly react with the alpha-amino group. However, in this compound, both the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by benzyloxycarbonyl (Z) groups. Therefore, for chiral discrimination using standard amino-reactive CDAs, a preliminary step involving the removal of the Z protecting groups would likely be required to expose the free amino groups. Alternatively, CDAs that can react with the free carboxylic acid group of this compound could be employed, or methods that directly separate the enantiomers using chiral stationary phases (CSPs) or chiral mobile phases might be utilized researchgate.netmdpi.com.
Commonly used CDAs for amino acid enantiomer discrimination include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, also known as Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) nih.govbiorxiv.org. These reagents react with the amino group of amino acids to form diastereomeric derivatives that exhibit distinct retention times when analyzed by HPLC or GC, often coupled with mass spectrometry (MS) for sensitive detection nih.gov.
Table 2: Common Chiral Derivatizing Agents for Amino Acid Enantiomer Discrimination
| Chiral Derivatizing Agent (CDA) | Reaction Product | Typical Detection Method | Notes |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Diastereomers | HPLC-UV, HPLC-MS | Widely used for amino acids; reacts with amino groups. |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) | Diastereomers | HPLC-MS | Used for amino acids. |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Diastereomers | HPLC-MS | Demonstrated good separation for specific stereoisomers. |
| o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC) | Diastereomers | HPLC-UV, HPLC-MS | Used for amino acids. |
| (R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl]carbamate hydrochloride (BiAC) | Diastereomers | HPLC | Capable of separating proteinogenic amino acid enantiomers. |
The application of these CDAs to this compound would aim to resolve the D and L forms of the molecule. The effectiveness of the CDA would depend on its ability to react with the available functional groups (potentially after deprotection) and the subsequent separation efficiency of the formed diastereomers. Research into chiral separation of protected amino acids, such as Fmoc-Lys(Dde)-OH, highlights the feasibility of analyzing stereoisomers of lysine derivatives, although often through direct chiral chromatography rather than derivatization researchgate.net.
Vi. Future Directions and Research Challenges in Z Dl Lys Z Oh Studies
Advancements in Stereoselective Synthesis of L- and D-Isomers of Nα,Nε-Di-Z-Lysine
While Z-DL-Lys(Z)-OH is a racemic mixture, access to its individual stereoisomers, Nα,Nε-Di-Z-L-Lysine and Nα,Nε-Di-Z-D-Lysine, is critical. The biological activity of peptides and pharmaceuticals is often highly dependent on their stereochemistry, with different isomers exhibiting varied or even opposing pharmacological effects. umontpellier.fr Therefore, the development of efficient and scalable methods for the stereoselective synthesis of these isomers is a significant research focus.
Current strategies often involve either the resolution of the racemic mixture, which can be inefficient, or asymmetric synthesis starting from a chiral precursor. Significant advancements are being made in biocatalysis, particularly through the use of enzymes to achieve high stereoselectivity. For example, engineered D-amino acid dehydrogenases have been developed for the synthesis of D-amino acids via the reductive amination of corresponding 2-keto acids with high enantiomeric purity (95 to >99% enantiomeric excess). nih.gov This enzymatic approach offers a promising, environmentally friendly alternative to traditional chemical methods for producing D-lysine derivatives. nih.gov The challenge lies in adapting and optimizing these enzymatic systems for substrates with bulky protecting groups like the Z-group and scaling these processes for industrial production.
Integration of this compound in Automated and High-Throughput Synthesis Platforms
The fields of synthetic biology and drug discovery are increasingly reliant on automated and high-throughput platforms to accelerate the design-build-test-learn cycle. nih.govnih.gov These systems, which utilize robotic liquid handlers and integrated workstations, can perform a large number of reactions in parallel, significantly reducing manual labor and increasing efficiency. nih.gov Integrating building blocks like this compound into these automated workflows presents both opportunities and challenges.
A key challenge is the solubility of protected amino acids in the solvents commonly used in automated synthesizers. This compound and its derivatives may require specific solvent systems to ensure complete dissolution and efficient reaction kinetics during automated solid-phase peptide synthesis (SPPS) or other automated protocols. Furthermore, the reaction conditions for coupling and deprotection steps must be optimized for the automated platform to minimize side reactions and ensure high purity of the final product. ub.edu The successful integration of Z-protected lysine (B10760008) into these platforms would enable the rapid generation of libraries of novel peptides and lysine-based compounds for screening and optimization in drug discovery and materials science. researchgate.net
Unexplored Biomedical Applications and Translational Research Potential of Lysine Derivatives
Lysine and its derivatives are fundamental components of various biological processes, and their potential in biomedical applications is vast. Poly(α-L-lysine) (PLL), a polymer of L-lysine, has been extensively explored for use as an antibacterial agent and in systems for gene, drug, and protein delivery. nih.gov The inherent properties of the lysine side chain—its positive charge at physiological pH and its chemical reactivity—make it an attractive scaffold for developing novel biomaterials, biosensors, and therapeutic agents. nih.gov
The translational potential of specifically modified lysine derivatives, including those protected with Z-groups, remains largely untapped. The Z-group, while primarily a protecting group, could be leveraged for its hydrophobicity to influence the self-assembly of lysine-based nanomaterials or to enhance interaction with cell membranes. Research could explore the use of Z-protected lysine derivatives in:
Drug Delivery: As components of amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating hydrophobic drugs.
Tissue Engineering: To create functionalized scaffolds that promote cell adhesion and growth.
Bio-imaging and Sensing: As platforms for attaching fluorescent dyes or other reporter molecules for diagnostic purposes. nih.gov
The primary challenge is to move from fundamental synthesis to translational research by designing and testing these novel lysine-based systems in biologically relevant models to validate their potential for clinical applications.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Z-DL-Lys(Z)-OH with high reproducibility?
- Methodological Answer :
- Synthesis : Follow a stepwise protocol using solid-phase peptide synthesis (SPPS) or solution-phase methods. Ensure precise stoichiometry of reagents (e.g., Z-protecting groups, coupling agents like HBTU/DIPEA). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Characterization : Use NMR (¹H/¹³C) to confirm backbone structure and protecting group integrity. Validate purity (>95%) via reverse-phase HPLC with UV detection at 220 nm. Confirm molecular weight via high-resolution mass spectrometry (HRMS) or MALDI-TOF .
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including solvent systems, purification techniques (e.g., flash chromatography), and spectral data .
Q. Which analytical techniques are most reliable for assessing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- Purity Analysis : Combine HPLC (C18 column, gradient elution) with evaporative light scattering detection (ELSD) for non-UV-active impurities. Cross-validate with elemental analysis (C, H, N) .
- Stereochemical Integrity : Employ chiral HPLC or circular dichroism (CD) spectroscopy. Compare retention times/spectral profiles with enantiomerically pure standards .
- Contaminant Screening : Use LC-MS to detect side products (e.g., deprotected lysine or truncated peptides) .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions for long-term storage?
- Methodological Answer :
- Experimental Design : Prepare aqueous/organic solutions (pH 2–12) and incubate at 4°C, 25°C, and 40°C. Sample aliquots at intervals (0, 7, 14, 30 days).
- Degradation Analysis : Quantify intact compound via HPLC-UV. Identify degradation products (e.g., de-Z-protected lysine) using LC-MS/MS. Apply Arrhenius kinetics to predict shelf life .
- Contradiction Management : If stability data conflicts with literature, verify buffer composition, ionic strength, and light exposure variables .
Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound across different studies?
- Methodological Answer :
- Data Reconciliation : Compare solvent systems (e.g., DMSO-d6 vs. CDCl3), concentration effects, and instrument calibration. Replicate experiments using standardized conditions .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational predictions (DFT-based chemical shift calculations) .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Q. How can researchers modify this compound to improve solubility in aqueous buffers without compromising its protective groups?
- Methodological Answer :
- Derivatization : Introduce polar auxiliaries (e.g., PEG linkers) at the ε-amino group while retaining Z-protection. Validate via solubility assays (e.g., nephelometry) .
- Co-Solvent Screening : Test biocompatible solvents (e.g., DMSO, ethanol) at ≤10% v/v. Monitor structural stability via FT-IR and DSC .
- Controlled Deprotection : Use partial acidic hydrolysis (e.g., TFA/dichloromethane) to expose limited hydrophilic sites .
Q. What are the best practices for reproducing literature-reported synthesis of this compound when procedural details are incomplete?
- Methodological Answer :
- Literature Cross-Examination : Identify overlapping protocols from peer-reviewed sources. Prioritize studies with detailed supplementary information (e.g., molar ratios, reaction times) .
- Hypothesis Testing : Systematically vary ambiguous parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) approaches .
- Peer Consultation : Engage with authors via correspondence to clarify ambiguities .
Guidance for Rigorous Research Design
- Contradiction Analysis : Maintain a log of experimental inconsistencies (e.g., yield disparities, spectral anomalies) and iteratively test hypotheses to isolate variables .
- Data Presentation : Adhere to ACS guidelines for tables/figures, ensuring raw data, error margins, and statistical tests (e.g., Student’s t-test) are included .
- Ethical Reproducibility : Archive synthetic protocols, spectral raw data, and purity certificates in public repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
